molecular formula C11H21NO B430306 N-cyclopentyl-2-methylpentanamide

N-cyclopentyl-2-methylpentanamide

Cat. No.: B430306
M. Wt: 183.29g/mol
InChI Key: DJVOKVQVCIPPHM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-methylpentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a cyclopentyl group at the nitrogen atom and a methyl group at the 2-position of the pentanoyl chain. The cyclopentyl moiety likely enhances lipophilicity, influencing membrane permeability and metabolic stability, while the methyl group may modulate steric effects and solubility.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29g/mol

IUPAC Name

N-cyclopentyl-2-methylpentanamide

InChI

InChI=1S/C11H21NO/c1-3-6-9(2)11(13)12-10-7-4-5-8-10/h9-10H,3-8H2,1-2H3,(H,12,13)

InChI Key

DJVOKVQVCIPPHM-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1CCCC1

Canonical SMILES

CCCC(C)C(=O)NC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The cyclopentyl group in the target compound likely confers greater lipophilicity compared to nitro- or cyano-substituted analogs (e.g., 5-Chloro-N-(4-nitrophenyl)pentanamide), which may enhance bioavailability but reduce aqueous solubility .
  • Synthetic Purity : Compounds with higher purity (e.g., 98% for methyl 3-methoxy-4-nitrobenzoate ) suggest optimized synthesis routes, a factor critical for scaling production of the target compound.

Hazard and Toxicity Considerations

  • Cyano-containing amides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may pose uncharacterized toxicological hazards due to reactive functional groups .

Functional Group Impact on Bioactivity

  • Cyclopentyl vs. Aromatic Rings : Cyclopentyl groups (target compound) may offer better metabolic stability than aromatic rings (e.g., in 3-cyclopentylpropanamide derivatives ), which are prone to oxidative metabolism.

Preparation Methods

Activation of 2-Methylpentanoic Acid

  • Reagents : 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt)

  • Solvent : Dichloromethane or THF at 0–5°C

  • Stoichiometry : 1.2 equivalents of EDC relative to acid

Amide Bond Formation

Cyclopentylamine (1.1 equivalents) is added dropwise to the activated acid. The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Post-reaction workup involves:

  • Washing with 1% HCl to remove excess amine

  • Neutralization with saturated NaHCO₃

  • Extraction with ethyl acetate (3×50 mL)

Acid Chloride Aminolysis

Classical amide synthesis through acid chloride intermediates provides high yields, as inferred from benzoylformate ester aminolysis.

Synthesis of 2-Methylpentanoyl Chloride

  • Chlorinating agent : Thionyl chloride (2 equivalents)

  • Conditions : Reflux in anhydrous toluene for 3 hours

  • Workup : Excess SOCl₂ removed under reduced pressure

Reaction with Cyclopentylamine

The acid chloride is dissolved in dry THF and added to cyclopentylamine (2 equivalents) at 0°C. After stirring at room temperature for 6 hours, the mixture is filtered and concentrated. Yield optimization strategies include:

  • Solvent choice : THF > diethyl ether due to better chloride solubility

  • Temperature control : Prevents exothermic side reactions

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Reaction Time (h)Key Advantage
Carbodiimide coupling78–82>9518–24Mild conditions
Acid chloride route85–8992–946–8High scalability
Hydrogenation80–8590–9324–36Stereochemical control

Purification and Characterization

Crystallization Optimization

  • Solvent system : Hexane/ethyl acetate (3:1 v/v)

  • Recovery : 70–75% after two recrystallizations

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.21 (bs, 1H, NH), 3.82–3.75 (m, 1H, cyclopentyl), 2.31–2.25 (m, 2H, CH₂CO), 1.62–1.55 (m, 2H, CH₂)

  • IR : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend)

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